Ethyl 1-[cyano-(4-methoxyphenyl)methyl]piperidine-4-carboxylate
Overview
Description
Preparation Methods
The synthesis of Ethyl 1-[cyano-(4-methoxyphenyl)methyl]piperidine-4-carboxylate typically involves the reaction of ethyl 3-cyano-2-(4-methoxyphenyl)prop-2-enoate with cyanoacetohydrazide in absolute ethanol, using piperidine as a catalyst . This reaction leads to the formation of ethyl 1,2-diamino-5-cyano-4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxylate
Chemical Reactions Analysis
Ethyl 1-[cyano-(4-methoxyphenyl)methyl]piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and ester functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ethyl 1-[cyano-(4-methoxyphenyl)methyl]piperidine-4-carboxylate is utilized in various scientific research applications, including:
Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research into potential therapeutic applications, such as anti-inflammatory and anticancer agents, often involves this compound.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 1-[cyano-(4-methoxyphenyl)methyl]piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s cyano and ester groups play a crucial role in its binding affinity and activity. The pathways involved in its mechanism of action include inhibition of enzyme activity and modulation of receptor signaling.
Comparison with Similar Compounds
Ethyl 1-[cyano-(4-methoxyphenyl)methyl]piperidine-4-carboxylate can be compared to other similar compounds, such as:
Cyanoacetohydrazide: Used as a precursor in the synthesis of heterocyclic compounds.
Ethyl 3-cyano-2-(4-methoxyphenyl)prop-2-enoate: Another precursor in the synthesis of heterocyclic compounds.
Quinolinyl-pyrazoles: These compounds share structural similarities and are used in pharmacological research.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
ethyl 1-[cyano-(4-methoxyphenyl)methyl]piperidine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-3-22-17(20)14-8-10-19(11-9-14)16(12-18)13-4-6-15(21-2)7-5-13/h4-7,14,16H,3,8-11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYMYQQURMAFPGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(C#N)C2=CC=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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